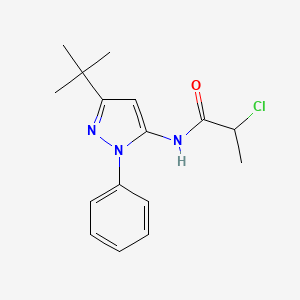

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

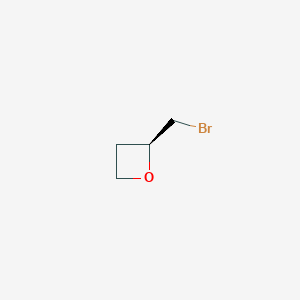

The synthesis of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide and related compounds typically involves multistep organic reactions, starting from the formation of the pyrazole core followed by functionalization at specific positions on the ring. A common approach includes the reaction of hydrazine derivatives with diketones or ketoesters to form the pyrazole ring, which can then be further modified through reactions such as N-alkylation and chloroacetylation to introduce various substituents, enhancing the molecule's complexity and potential biological activity.

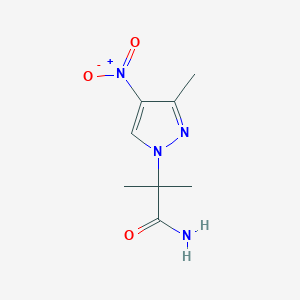

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, a versatile scaffold that can engage in various interactions due to its heteroatoms and potential for hydrogen bonding. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the precise geometric parameters of these compounds, revealing details such as bond lengths, angles, and the orientation of substituents, which are crucial for understanding their reactivity and interaction with biological targets.

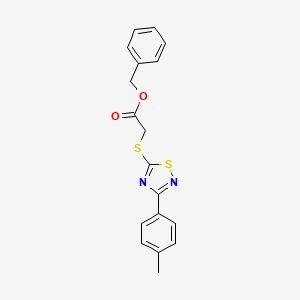

Chemical Reactions and Properties

Pyrazole derivatives, including N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide, exhibit a wide range of chemical reactivities owing to the presence of multiple functional groups. These compounds can participate in various chemical reactions, such as nucleophilic substitution, electrophilic addition, and cycloaddition reactions, allowing for the introduction of additional functional groups or the formation of complex molecular architectures. Their chemical properties are significantly influenced by the nature of the substituents attached to the pyrazole ring, which can alter electron distribution, acidity, and overall molecular stability.

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystallinity, are directly related to their molecular structure. These properties are critical for the compound's application, influencing its behavior in organic synthesis, its interaction with biological systems, and its suitability for formulation in pharmaceutical applications. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to study these physical properties.

Chemical Properties Analysis

The chemical properties of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for its potential applications in medicinal chemistry and other fields. Studies focusing on these aspects often involve a combination of experimental work and computational modeling to predict the compound's behavior in chemical reactions and its interactions with biological targets.

- Molecular spectroscopic assembly and analysis of a similar pyrazole derivative, highlighting synthesis, structural, and antimicrobial aspects (Sivakumar et al., 2020).

- Investigation of hydrogen-bonding patterns in substituted acetamides, providing insights into the molecular structure and intermolecular interactions (López et al., 2010).

- Synthesis and structural analysis of pyrazole derivatives, demonstrating the importance of molecular structure in determining physical and chemical properties (Bobko et al., 2012).

Applications De Recherche Scientifique

Antifungal Applications

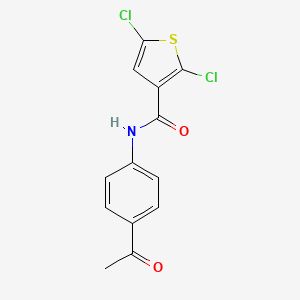

Research highlights the synthesis and evaluation of pyrazole derivatives against fungal pathogens like Fusarium oxysporum, suggesting potential antifungal applications. The structure-activity relationship studies offer insights into pharmacophore site predictions for antifungal efficacy (Kaddouri et al., 2022).

Synthesis of Biologically Active Molecules

The pyrazole moiety plays a crucial role in the synthesis of biologically active compounds, offering a template for combinatorial and medicinal chemistry. This includes a range of activities such as anticancer, analgesic, anti-inflammatory, and more. Pyrazoles are used extensively as synthons in organic synthesis, highlighting their importance in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The pot, atom, and step economy (PASE) synthesis of pyrazole derivatives by multicomponent reactions (MCRs) has become increasingly popular for developing biologically active molecules. This approach is significant for pharmaceutical and medicinal chemistry, offering a pathway to synthesize pyrazole-containing compounds with antibacterial, anticancer, antifungal, antioxidant, and various other activities (Becerra et al., 2022).

Propriétés

IUPAC Name |

N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O/c1-11(17)15(21)18-14-10-13(16(2,3)4)19-20(14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYFDVYWLZQBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)

![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)

![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)